3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Description

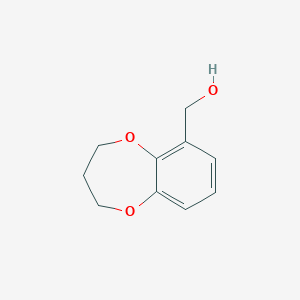

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a heterocyclic compound featuring a seven-membered benzodioxepin ring fused to a benzene moiety. This scaffold is pharmacologically significant due to its resemblance to bioactive benzoxazines and benzodiazepines, which are known for their roles in calcium channel modulation, anticonvulsant activity, and apoptosis regulation . The compound’s synthetic accessibility and structural flexibility make it a valuable intermediate for developing derivatives with tailored biological activities.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,11H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQJECVNGTFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383514 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-81-9 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol typically involves the following steps:

Formation of the Benzodioxepin Ring: The initial step often involves the cyclization of appropriate precursors to form the benzodioxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This step usually involves the reaction of the benzodioxepin derivative with formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group in 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid.

Reduction: this compound.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for incorporation into polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

The benzodioxepin core is structurally analogous to other oxygen- and nitrogen-containing heterocycles. Below is a detailed comparison with key analogs, focusing on structural features, biological activities, and synthesis methods.

Structural Comparison

Key Observations :

- The hydroxymethyl group in the target compound increases hydrophilicity compared to bromo or boronic acid derivatives, which may influence pharmacokinetics .

Pharmacological and Functional Differences

- Calcium Antagonism : Benzoxazine analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-acetates) exhibit calcium channel-blocking activity, while benzodioxepin derivatives like the target compound are less studied in this context but show promise in apoptosis regulation (e.g., Bcl-xL inhibition) .

- Anticonvulsant Activity: Benzoxazine prodrugs (e.g., GABA analogs) demonstrate anticonvulsant effects, whereas benzodioxepin derivatives with pyridazinone moieties () may target different neurological pathways .

- Anticancer Potential: Derivatives such as 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate () and compounds from Aspergillus extracts () show anticancer activity via pro-apoptotic mechanisms, contrasting with the unmodified hydroxymethyl derivative’s unexplored efficacy.

Stability and Reactivity

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a synthetic organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention due to its structural features that suggest possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3, with a molecular weight of approximately 180.20 g/mol. Its structure includes a hydroxymethyl group (-CH2OH) at the 6-position of the benzodioxepin ring, which may enhance its biological activity compared to similar compounds that lack this functional group.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several potential biological activities:

- Anticancer Properties : Research suggests that this compound may possess anticancer properties, although specific mechanisms and efficacy are still under investigation.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi .

Antimicrobial Activity

A study focusing on related compounds demonstrated that derivatives of 3,4-dihydro-2H-1,5-benzodioxepin exhibited significant antimicrobial activity against a range of pathogens. The following table summarizes the antimicrobial efficacy observed:

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Inhibition of growth | 32 μg/mL |

| Staphylococcus aureus | Moderate inhibition | 16 μg/mL |

| Candida albicans | Significant inhibition | 64 μg/mL |

| Aspergillus niger | Mild inhibition | 128 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors within microbial cells. This interaction may alter cellular functions leading to growth inhibition or cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of benzodioxepin derivatives often involves cyclization reactions or functional group modifications. For example, similar compounds (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid) are synthesized via acid-catalyzed cyclization or palladium-mediated coupling . Optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, followed by experimental validation. ICReDD’s integrated approach combines computational screening with high-throughput experimentation to narrow optimal conditions (e.g., solvent, temperature, catalyst) .

Table 1 : Example Reaction Parameters for Benzodioxepin Derivatives

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄ | EtOH | 72 | Adapted from |

| Cross-Coupling | Pd(OAc)₂ | DMF | 65 |

Q. Which analytical techniques are most effective for characterizing the purity and structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the benzodioxepin core and methanol substituent. Key signals include aromatic protons (6.5–7.5 ppm) and hydroxymethyl groups (3.5–4.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity. Use C18 columns and acetonitrile/water gradients .

- Melting Point Analysis : Compare observed values (e.g., 143–146°C for analogous compounds) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or stability of this compound in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to evaluate stability under varying pH or temperature conditions .

- Reaction Pathway Mapping : Tools like Gaussian or ORCA map potential energy surfaces to identify kinetic/thermodynamic control points .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points or spectral data) across studies?

- Methodological Answer :

-

Cross-Validation : Replicate experiments using standardized protocols (e.g., NIST-certified melting point apparatus) .

-

Multi-Technique Confirmation : Combine XRD for crystallinity, DSC for thermal behavior, and FTIR for functional group validation .

-

Data Harmonization : Use repositories like NIST Chemistry WebBook to benchmark results against peer-reviewed datasets .

Table 2 : Discrepancy Resolution Workflow

Step Action Tools/References 1 Replicate under controlled conditions NIST protocols 2 Cross-check with orthogonal methods XRD, DSC, NMR 3 Compare to authoritative databases NIST WebBook, ICReDD

Q. What experimental design principles apply to studying the biological activity or catalytic applications of this compound?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., concentration, temperature) systematically to identify significant factors influencing bioactivity or catalytic efficiency .

- Dose-Response Studies : For biological assays, use logarithmic dilution series to determine IC₅₀ values. Validate with positive controls (e.g., reference inhibitors) .

- Kinetic Analysis : Employ stopped-flow techniques or in-situ spectroscopy to monitor reaction intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.